N-Cyclohexanebutyryl glycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

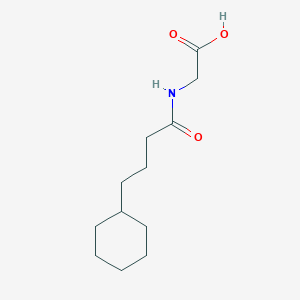

N-Cyclohexanebutyryl glycine is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.304 g/mol . It is primarily used in proteomics research and is known for its unique structural properties, which include a cyclohexane ring attached to a butyryl group and a glycine moiety .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexanebutyryl glycine typically involves the reaction of cyclohexanebutyric acid with glycine. The process can be carried out under various conditions, including the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of cyclohexanebutyric acid and the amino group of glycine .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar coupling reactions, with optimization for yield and purity. The use of automated synthesis equipment and purification techniques such as recrystallization or chromatography is common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: N-Cyclohexanebutyryl glycine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The amide bond can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Applications De Recherche Scientifique

N-Cyclohexanebutyryl glycine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mécanisme D'action

The mechanism of action of N-Cyclohexanebutyryl glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to active sites or altering their conformation. This interaction can lead to various biological effects, including changes in metabolic pathways or signal transduction processes .

Comparaison Avec Des Composés Similaires

N-Cyclohexylglycine: Similar in structure but lacks the butyryl group.

N-Butyryl glycine: Similar but lacks the cyclohexane ring.

N-Cyclohexylbutyric acid: Similar but lacks the glycine moiety.

Uniqueness: N-Cyclohexanebutyryl glycine is unique due to the presence of both a cyclohexane ring and a butyryl group attached to the glycine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Activité Biologique

N-Cyclohexanebutyryl glycine (CHBG) is a compound of interest due to its potential therapeutic applications, particularly in the fields of neuropharmacology and metabolic regulation. This article explores the biological activity of CHBG, including its mechanisms of action, effects on various physiological systems, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of glycine, where a cyclohexanebutyryl group is attached to the amino acid. This modification aims to enhance the compound's pharmacological properties compared to glycine alone.

In Vitro Studies

- Antitumor Activity : Preliminary studies have suggested that compounds related to glycine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to CHBG have shown promise in inhibiting cell proliferation in A549 (lung adenocarcinoma) and HepG2 (liver carcinoma) cells . The mechanism often involves induction of apoptosis and cell cycle arrest.

In Vivo Studies

- Neuroprotective Effects : Animal studies have indicated that glycine administration can promote sleep and reduce anxiety-like behaviors through peripheral vasodilation and NMDA receptor activation in the suprachiasmatic nucleus (SCN) . While specific studies on CHBG are sparse, its structural similarity to glycine suggests potential neuroprotective roles.

Case Studies

- Chronic Pain Management : A case study demonstrated that glycine supplementation alleviated chronic pain symptoms in patients with fibromyalgia. Given CHBG's structural relationship with glycine, it may offer similar benefits through enhanced receptor engagement or prolonged action due to its modified structure.

- Liver Injury : Research indicates that glycine can mitigate liver damage induced by toxins such as D-galactosamine . Future studies could explore whether CHBG enhances these protective effects due to its unique chemical properties.

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its parent compound, glycine:

| Biological Activity | Glycine | This compound (Hypothetical) |

|---|---|---|

| Neurotransmitter Role | Yes | Yes |

| Cytoprotective Effects | Yes | Potentially enhanced |

| Antitumor Activity | Limited | Potential based on structural analogs |

| Sleep Promotion | Yes | Potentially enhanced |

| Metabolic Regulation | Yes | Potentially modified |

Propriétés

IUPAC Name |

2-(4-cyclohexylbutanoylamino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c14-11(13-9-12(15)16)8-4-7-10-5-2-1-3-6-10/h10H,1-9H2,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVIWTVZYABXHIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCC(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50577075 |

Source

|

| Record name | N-(4-Cyclohexylbutanoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132422-42-5 |

Source

|

| Record name | N-(4-Cyclohexylbutanoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.